Comparative Acidity: 4-tert-Butoxybenzoic Acid vs. 4-Hydroxybenzoic Acid and 4-Methoxybenzoic Acid
The predicted pKa of 4-tert-butoxybenzoic acid is 4.49 ± 0.10 . In comparison, the experimental pKa of 4-hydroxybenzoic acid is 4.48 [1], and that of 4-methoxybenzoic acid is 4.47 [1]. The near-identical acidity across these para-substituted benzoic acids indicates that the tert-butoxy group does not significantly alter the electronic properties of the carboxylic acid moiety relative to hydroxy or methoxy groups, providing predictable behavior in pH-dependent partitioning and salt formation.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 4.49 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-Hydroxybenzoic acid: 4.48; 4-Methoxybenzoic acid: 4.47 |
| Quantified Difference | ΔpKa ≤ 0.02 relative to comparators |
| Conditions | Predicted value from ChemicalBook; experimental values from Numerade study |
Why This Matters
The preserved acidity profile ensures that 4-tert-butoxybenzoic acid can be reliably substituted into pH-sensitive workflows without introducing unexpected changes in ionization state, a critical factor for solubility and biological assays.
- [1] Numerade. The substituent effects of the hydroxyl and methoxy groups... pKa values of p-hydroxy- and p-methoxybenzoic acids. 2023. View Source
